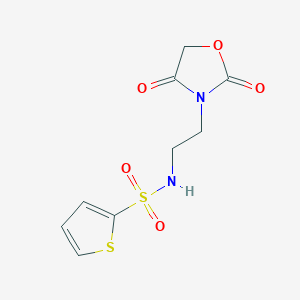

![molecular formula C17H19NO3S B2951417 3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid CAS No. 861207-47-8](/img/structure/B2951417.png)

3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, also known as TTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTA is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating lipid metabolism and glucose homeostasis.

科学的研究の応用

Peptide Synthesis

The 2-(p-diphenyl)-isopropyloxycarbonyl (Dpoc) residue, related to the functional groups in the compound of interest, has been utilized for the selective protection of α-amino groups in the synthesis of peptides. This method allows for the introduction of the Dpoc group into amino acids, facilitating peptide syntheses either conventionally or via the solid-phase method without steric hindrance issues, demonstrating its utility in complex peptide construction (Sieber & Iselin, 1968).

Molecular Structure Analysis

N-(2,6-Dimethylphenyl)succinamic acid, a compound structurally similar to the compound of interest, was analyzed to determine the orientation of its amide segment. The molecules are organized into a two-dimensional array via hydrogen bonds, showcasing the significance of structural analysis in understanding compound properties and interactions (Gowda et al., 2009).

Enantioselective Syntheses

The enantioselective syntheses of 2-arylpropanoic acid derivatives have been achieved with high enantiomeric excess, demonstrating the control of stereochemistry through specific synthetic strategies. This research highlights the importance of enantioselective synthesis in the development of compounds with potential anti-inflammatory properties (Hamon et al., 1995).

Anticancer Activity

S-Glycosyl and S-alkyl derivatives of a specific triazinone structure have shown significant anticancer activities in vitro. Compounds with modifications involving thienyl groups have demonstrated cytotoxic effects against different cancer cell lines, underscoring the potential of structurally related compounds in cancer therapy (Saad & Moustafa, 2011).

Chemical Sensing Applications

A new photochromic diarylethene with a formyl group has been synthesized for the selective detection of cysteine and homocysteine. This compound changes color upon interaction with these amino acids, indicating its potential as a highly selective colorimetric sensor (Zheng et al., 2013).

特性

IUPAC Name |

3-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-11(2)12-5-7-13(8-6-12)14(10-16(19)20)18-17(21)15-4-3-9-22-15/h3-9,11,14H,10H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMKCNCQCHFLCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2951336.png)

![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2951338.png)

![N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951339.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2951341.png)

![6-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2951346.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951348.png)

![2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2951350.png)

![1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine](/img/structure/B2951352.png)

![Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2951354.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyrimidine](/img/structure/B2951357.png)